

# Mechanistic Confirmation & Application Guide: 4-(4-Aminophenyl)-N,N-dimethylbenzamide

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## Compound of Interest

Compound Name: 4-(4-Aminophenyl)-N,N-dimethylbenzamide

CAS No.: 166386-41-0

Cat. No.: B581844

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## Executive Summary & Core Identity

**4-(4-Aminophenyl)-N,N-dimethylbenzamide** is a privileged chemical scaffold and fluorescent probe characterized by a "push-pull" biphenyl system. It features an electron-donating primary amine (-NH<sub>2</sub>) and an electron-withdrawing dimethylamide (-CONMe<sub>2</sub>) linked via a conjugated biphenyl core.

While often categorized as a pharmaceutical intermediate, its specific utility lies in two distinct mechanistic domains:<sup>[2]</sup>

- **Epigenetic Modulation (Fragment-Based):** It serves as the minimal pharmacophore for DNA Methyltransferase (DNMT) and Sirtuin (SIRT) inhibitors, mimicking the biaryl core of potent drugs like SGI-1027.
- **Fluorescence Sensing:** It acts as a sensitive Intramolecular Charge Transfer (ICT) probe, detecting microenvironmental polarity changes (e.g., in protein binding pockets or amyloid fibrils).

## Chemical Identity

- CAS Number: 166386-41-0[1][2][3]
- Synonyms: 4'-Amino-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide; Dimethyl-4'-amino-4-biphenylcarboxamide.
- Molecular Formula: C<sub>15</sub>H<sub>16</sub>N<sub>2</sub>O[3]
- Molecular Weight: 240.30 g/mol [3]

## Mechanism of Action (MoA)

The compound operates through dual mechanisms depending on the application context.

### A. Biological Mechanism: Epigenetic Pharmacophore

The biphenyl-amide scaffold is a structural mimic of the "linker" region found in several epigenetic modulators.

- DNMT Inhibition: The molecule acts as a fragment analog of SGI-1027, a quinoline-based DNMT inhibitor. The biphenyl core intercalates into the DNA minor groove or occupies the catalytic pocket of DNMT1/3A, displacing the cofactor S-adenosylmethionine (SAM) or the cytosine substrate.
- SIRT Inhibition: The N,N-dimethylbenzamide moiety is a known zinc-chelating or hydrophobic pocket binder in Sirtuin (SIRT1/2) enzymes, preventing deacetylation of histones (e.g., H3K9ac, H4K16ac).

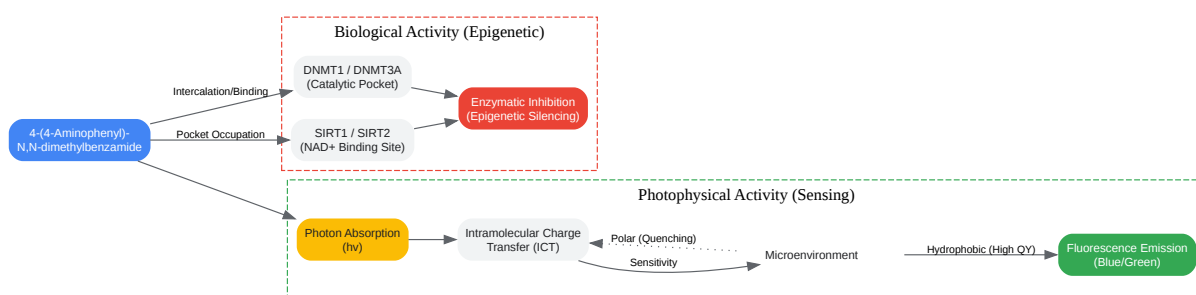
### B. Photophysical Mechanism: Twisted Intramolecular Charge Transfer (TICT)

Upon excitation, the electron density shifts from the amino group (donor) to the amide group (acceptor) across the biphenyl bridge.

- State 1 (Planar): Highly fluorescent in non-polar solvents.

- State 2 (Twisted): In polar solvents (like water), the biphenyl bond rotates, leading to a non-radiative "twisted" state (TICT), quenching fluorescence.
- Application: This sensitivity makes it an excellent "turn-on" probe when it binds to hydrophobic protein pockets (restoring planarity and fluorescence).

## Pathway Visualization



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Caption: Dual mechanistic pathways: Epigenetic enzyme inhibition (Red) and Solvatochromic fluorescence sensing (Green).

## Comparative Analysis

This section objectively compares the product against its full-drug parent (SGI-1027) and a standard fluorescent probe (PRODAN).

Feature	4-(4-Aminophenyl)-N,N-dimethylbenzamide	SGI-1027 (Parent Drug)	PRODAN (Probe Alternative)
Primary Role	Scaffold / Fragment Probe	Potent DNMT Inhibitor	Solvatochromic Probe
Structure	Biphenyl Core (C <sub>15</sub> )	Bis-quinoline/pyrimidine (C <sub>27</sub> )	Naphthalene Core (C <sub>27</sub> )
DNMT IC <sub>50</sub>	Low Affinity (>50 μM)*	High Affinity (~6–12 μM)	Inactive
Fluorescence	Yes (Blue-Green)	Weak / Non-specific	Yes (Blue-Green-Red)
Solubility	Moderate (DMSO/Ethanol)	Low (Requires DMSO)	High (Organic solvents)
Cost	Low (Intermediate)	High (API)	Moderate
Application	Fragment-based Drug Design (FBDD), Polarity Sensing	Cancer Epigenetics Research	Membrane Fluidity Studies

\*Note: As a fragment, it exhibits weaker inhibition than the full drug but is critical for identifying binding hotspots.

## Experimental Protocols for Confirmation

### Experiment A: Confirming Solvatochromic Mechanism (Fluorescence)

Objective: Validate the "push-pull" ICT mechanism by measuring emission shifts in solvents of varying polarity.

Reagents:

- Compound stock (10 mM in DMSO).

- Solvents: Toluene (Non-polar), Dichloromethane (DCM), Ethanol, PBS (Polar).

Protocol:

- Dilution: Prepare 10  $\mu$ M working solutions of the compound in each solvent.
- Spectroscopy: Set excitation wavelength ( ) to 330 nm (absorption max).
- Measurement: Record emission spectra from 350 nm to 600 nm.
- Analysis:
  - Expected Result: In Toluene, emission peak is sharp and blue-shifted (~380-400 nm). In Ethanol/PBS, emission is red-shifted (~450-500 nm) and intensity significantly decreases (quenching).
  - Interpretation: A Red Shift with increasing solvent polarity confirms the Intramolecular Charge Transfer (ICT) mechanism.

## Experiment B: DNMT1 Inhibition Assay (Fragment Screening)

Objective: Confirm the biological activity of the biphenyl scaffold against DNA Methyltransferase 1.

Reagents:

- Recombinant Human DNMT1.
- Substrate: Poly(dI-dC) or hemimethylated DNA.
- Cofactor: S-adenosyl-L-[methyl-<sup>3</sup>H]methionine (SAM).

Protocol:

- Incubation: Mix DNMT1 (1 U) with the compound (titrate 0.1  $\mu$ M – 100  $\mu$ M) in assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 5% glycerol).
- Start Reaction: Add DNA substrate and  $^3$ H-SAM.
- Time Course: Incubate at 37°C for 60 minutes.
- Termination: Stop reaction with 10% TCA (Trichloroacetic acid).
- Filtration: Filter onto DEAE filter mats, wash to remove unbound  $^3$ H-SAM.
- Quantification: Measure incorporated  $^3$ H-methyl via liquid scintillation counting.
- Data Processing: Plot % Inhibition vs. Log[Concentration] to determine IC<sub>50</sub>.
  - Success Criteria: >30% inhibition at 100  $\mu$ M confirms the scaffold's validity as a hit for FBDD.

## References

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